3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-7-30-20-12-16(13-21(31-8-2)22(20)32-9-3)23(28)26-17-10-11-19-18(14-17)27(6)24(29)25(4,5)15-33-19/h10-14H,7-9,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRKCFSXXARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a ketone.
Introduction of the Ethoxy Groups: The ethoxy groups can be introduced through an etherification reaction using ethyl iodide and a suitable base.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzoxazepine intermediate with 3,4,5-triethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy groups.
Scientific Research Applications
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |
|---|---|---|---|---|---|
| 3,4,5-Triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide | Benzoxazepin | Triethoxy benzamide; 3,3,5-trimethyl; 4-oxo | ~453.4* | N/A | N/A |
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | Benzodioxepin | 7-Amine | 165.18 | 81–82 | 175136-34-2 |
| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | Benzodioxepin | 7-Carboxylic acid | 194.18 | 143–146 | 20825-89-2 |
*Estimated based on molecular formula.
Key Observations:
Core Heteroatoms: The target compound contains a benzoxazepin core (N and O), while the compared derivatives feature benzodioxepin (two O atoms) .
Substituent Complexity :
- The triethoxy benzamide group in the target compound introduces significant steric bulk and lipophilicity compared to the simpler amine (-NH₂) and carboxylic acid (-COOH) groups in the analogues. This may reduce aqueous solubility but enhance membrane permeability.
Melting Points :
- The benzodioxepin derivatives exhibit distinct melting points (81–146°C), correlating with their functional groups. The carboxylic acid derivative’s higher mp (143–146°C) suggests strong intermolecular hydrogen bonding, absent in the amine analogue .
Molecular Weight :
- The target compound’s higher molecular weight (~453 vs. 165–194 g/mol) reflects its complex substituents, which could impact crystallization behavior and synthetic accessibility.
Implications of Structural Differences
- Bioactivity Potential: The amide group in the target compound may enable hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike the ionizable amine/carboxylic acid groups in the analogues. The triethoxy groups could further modulate electronic effects or binding affinity.
- Synthetic Challenges : Introducing multiple ethoxy and methyl groups likely necessitates multi-step synthesis, contrasting with the simpler routes for the catalogued benzodioxepin intermediates .
Biological Activity
3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, efficacy against various diseases, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide core and a benzoxazepine moiety. The presence of triethoxy groups enhances its solubility and bioavailability.
Structural Formula
| Property | Value |
|---|---|
| Molecular Weight | 398.48 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibits significant antitumor properties. Preliminary studies suggest it may induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in malignant cells.
- Cell Cycle Arrest : It may cause G2/M phase arrest in tumor cells, leading to inhibited proliferation.
- DNA Damage Response : Potentially induces DNA interstrand cross-linking which is critical in cancer therapy.
The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to colchicine and combretastatin analogs, it likely binds to the colchicine site on tubulin.
- Heat Shock Protein Inhibition : Interference with heat shock proteins (Hsp90) may contribute to its cytotoxic effects.
Study 1: In Vitro Antitumor Efficacy
A study evaluated the compound's effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant apoptosis |
| A549 (Lung Cancer) | 20 | G2/M phase arrest |
| HeLa (Cervical Cancer) | 10 | Induced DNA damage |
The results indicated a dose-dependent response with notable cytotoxicity against all tested cell lines.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated:
- Tumor Growth Inhibition : A significant reduction in tumor volume was observed in treated mice compared to controls.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons were made with other benzamide derivatives:
| Compound Name | Target Activity | Notable Features |
|---|---|---|
| Compound A | Antitumor | Lacks triethoxy groups |
| Compound B | Antimicrobial | Different substitution pattern |
These comparisons highlight the enhanced efficacy attributed to the triethoxy substitution and the specific structural features of the benzoxazepine moiety.
Q & A
Q. What are the key considerations for optimizing the synthetic route of 3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?
- Methodological Answer : Synthetic optimization should focus on:
- Reagent selection : Use high-purity intermediates (e.g., benzoxazepin-7-amine derivatives) to minimize side reactions. For example, analogs like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine require careful purification (mp 81–82°C, 97% purity) to ensure yield .
- Reaction conditions : Employ stepwise protocols similar to triazine-based coupling reactions (e.g., using trichloroisocyanuric acid for controlled activation) to avoid over-functionalization .
- Yield monitoring : Use HPLC or LC-MS to track intermediates, as seen in benzamide derivatization studies .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze benzoxazepine ring protons (δ 1.2–3.5 ppm for methyl groups) and benzamide carbonyl signals (δ ~165–170 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for related tetrahydrobenzazepine derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., C₃₀H₃₈N₂O₆; theoretical MW ~546.6 g/mol) with <2 ppm error .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Use fluorogenic substrates for kinases or proteases, given the benzoxazepine core’s affinity for enzymatic pockets .
- Cell viability : Screen against cancer lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM) .
- Solubility testing : Assess in PBS or DMSO to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer : Apply multi-scale modeling:
- Docking studies : Use Schrödinger Suite or AutoDock to map interactions with targets (e.g., GPCRs or cytochrome P450 enzymes) .
- MD simulations : Simulate benzamide-amide bond flexibility over 100 ns to assess conformational stability .
- QSAR models : Train on analogs (e.g., 3,4-difluoro-N-benzoxazepin-8-yl-benzamide) to predict bioactivity cliffs .
Q. What experimental designs address conflicting results in metabolic stability studies?
- Methodological Answer : Implement factorial design to isolate variables:
Q. How to integrate heterogeneous catalysis for greener synthesis of this compound?
- Methodological Answer : Explore catalytic systems:
- Solid acids : Use zeolites or sulfonated carbons for etherification (3,4,5-triethoxy group) to reduce waste .
- Pd/C or Ru-based catalysts : Optimize benzoxazepine ring hydrogenation via DoE (Design of Experiments) .
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for improved E-factor metrics .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer : Standardize protocols:
- QC/QA checks : Enforce ≥95% purity via HPLC and residual solvent analysis (e.g., <500 ppm ethyl acetate) .
- Reference standards : Use certified analogs (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid) for calibration .
- Blinded replicates : Include positive/negative controls in each assay plate to normalize inter-batch differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
